molecular formula C23H24S3 B14460110 1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] CAS No. 68946-03-2

1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]

Cat. No.: B14460110
CAS No.: 68946-03-2
M. Wt: 396.6 g/mol
InChI Key: XSCBBGRHVCYGSX-UHFFFAOYSA-N
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Description

1,1’-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] is a chemical compound characterized by the presence of methylsulfanyl groups attached to a phenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with 4-(methylsulfanyl)benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.

    Substitution: The phenylene core can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-methylsulfanylated products.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,1’-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] involves its interaction with specific molecular targets. The methylsulfanyl groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The phenylene core provides a rigid structural framework that can interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Methylsulfanyl)-4-(phenylethynyl)benzene: Similar in structure but with an ethynyl group instead of a methylene bridge.

    1-(Methylsulfanyl)-4-(methylsulfanyl)benzene: Lacks the phenylene core and has a simpler structure.

Uniqueness

1,1’-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene] is unique due to its bis(methylene) linkage and the presence of multiple methylsulfanyl groups. This structural arrangement provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

68946-03-2

Molecular Formula

C23H24S3

Molecular Weight

396.6 g/mol

IUPAC Name

1-methylsulfanyl-2,4-bis[(4-methylsulfanylphenyl)methyl]benzene

InChI

InChI=1S/C23H24S3/c1-24-21-9-4-17(5-10-21)14-19-8-13-23(26-3)20(16-19)15-18-6-11-22(25-2)12-7-18/h4-13,16H,14-15H2,1-3H3

InChI Key

XSCBBGRHVCYGSX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CC2=CC(=C(C=C2)SC)CC3=CC=C(C=C3)SC

Origin of Product

United States

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